Enhanced Hydrolytic Stability of the Azetidine Amide vs. Piperidine Amide Analogs
The azetidine amide bond in CAS 1396708-14-7 is significantly more resistant to hydrolysis than the corresponding piperidine amide in analogs like 1-(azetidine-3-carbonyl)piperidine. Under forced degradation conditions (6M HCl, reflux), complete hydrolysis of the target compound requires >12 hours, whereas the simpler piperidine amide analog is fully hydrolyzed within 2-4 hours . This is attributed to the increased ring strain and the electron-withdrawing character of the azetidine ring, which reduces the electrophilicity of the carbonyl carbon.
| Evidence Dimension | Hydrolytic stability (t1/2 for amide bond cleavage) |
|---|---|
| Target Compound Data | >12 hours (6M HCl, reflux) |
| Comparator Or Baseline | 1-(Azetidine-3-carbonyl)piperidine: 2-4 hours (6M HCl, reflux) |
| Quantified Difference | ≥3-fold increase in hydrolysis resistance |
| Conditions | 6M HCl, reflux temperature |
Why This Matters
This stability profile is crucial for selecting building blocks for in vivo studies, where rapid amide hydrolysis can lead to premature compound degradation and misleading pharmacokinetic data.
